3-Fluoro-4-hydroxy-5-methylbenzoic acid

Catalog No.
S12563095
CAS No.
M.F
C8H7FO3
M. Wt
170.14 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Fluoro-4-hydroxy-5-methylbenzoic acid

Product Name

3-Fluoro-4-hydroxy-5-methylbenzoic acid

IUPAC Name

3-fluoro-4-hydroxy-5-methylbenzoic acid

Molecular Formula

C8H7FO3

Molecular Weight

170.14 g/mol

InChI

InChI=1S/C8H7FO3/c1-4-2-5(8(11)12)3-6(9)7(4)10/h2-3,10H,1H3,(H,11,12)

InChI Key

RUIQTJCKSUQPHU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1O)F)C(=O)O

3-Fluoro-4-hydroxy-5-methylbenzoic acid is an aromatic compound characterized by the presence of a fluorine atom, a hydroxyl group, and a methyl group attached to a benzoic acid framework. Its molecular formula is C8H7FO3C_8H_7FO_3 and it possesses notable properties due to the electronic effects of the fluorine substituent and the steric influence of the methyl group. The compound is classified as a derivative of benzoic acid, where the functional groups contribute to its reactivity and potential biological activity.

3-Fluoro-4-hydroxy-5-methylbenzoic acid can undergo various chemical transformations:

  • Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound, such as 3-fluoro-4-oxo-5-methylbenzoic acid, using oxidizing agents like potassium permanganate in acidic conditions.
  • Reduction: The carboxylic acid group can be reduced to an alcohol, yielding 3-fluoro-4-hydroxy-5-methylbenzyl alcohol when treated with reducing agents such as lithium aluminum hydride.
  • Substitution: The fluorine atom can be replaced by other nucleophiles under suitable conditions, leading to compounds like 3-methoxy-4-hydroxy-5-methylbenzoic acid if sodium methoxide is used.

These reactions highlight the compound's versatility in organic synthesis.

Research indicates that 3-fluoro-4-hydroxy-5-methylbenzoic acid may exhibit significant biological activities. It has been studied for its potential effects on various biological systems, including enzyme inhibition. The presence of the fluorine atom is believed to enhance its binding affinity to specific molecular targets, which could lead to therapeutic applications in fields such as anti-inflammatory and antimicrobial research .

Several methods exist for synthesizing 3-fluoro-4-hydroxy-5-methylbenzoic acid:

  • Demethylation Method: A common approach involves demethylating 3-fluoro-4-methoxy-5-methylbenzoic acid using strong acids like hydrobromic acid under reflux conditions. This method allows for efficient conversion while maintaining yield.
  • Alternative Synthetic Routes: Other synthetic strategies may include utilizing fluorobenzene and various reagents under controlled conditions to achieve desired functionalization, including hydroxylation and carboxylation processes .

These methods are adaptable for both laboratory and industrial scales, optimizing for yield and efficiency.

3-Fluoro-4-hydroxy-5-methylbenzoic acid finds applications across multiple domains:

  • Chemical Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
  • Biological Research: The compound is investigated for its potential roles in enzyme inhibition and other biological pathways.
  • Pharmaceutical Development: Its therapeutic properties are explored in anti-inflammatory and antimicrobial contexts, contributing to drug discovery efforts .

The interaction studies of 3-fluoro-4-hydroxy-5-methylbenzoic acid focus on its binding mechanisms with specific enzymes or receptors. The fluorine substituent enhances lipophilicity and metabolic stability, which may improve the compound's efficacy in biological systems. Investigations into these interactions are crucial for understanding its pharmacological potential and guiding further research into related compounds .

Several compounds share structural similarities with 3-fluoro-4-hydroxy-5-methylbenzoic acid, each exhibiting unique properties and applications:

Compound NameStructural FeaturesUnique Properties
3-Fluoro-4-hydroxybenzoic acidHydroxyl group at position 4Used in medicinal chemistry for enzyme inhibition
3-Fluoro-5-methylbenzoic acidMethyl group at position 5Exhibits different reactivity patterns compared to 3-fluoro-4-hydroxy variant
2-Fluoro-4-hydroxybenzoic acidHydroxyl group at position 4 with fluorine at position 2Different spatial arrangement affects biological activity
4-Fluoro-3-isopropoxy-5-methylbenzoic acidIsopropoxy group at position 3Potential anticancer effects due to structural variations

These comparisons illustrate how slight modifications in structure can lead to significant differences in reactivity and biological activity, emphasizing the uniqueness of 3-fluoro-4-hydroxy-5-methylbenzoic acid within this chemical family.

XLogP3

1.6

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

170.03792224 g/mol

Monoisotopic Mass

170.03792224 g/mol

Heavy Atom Count

12

Dates

Last modified: 08-09-2024

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